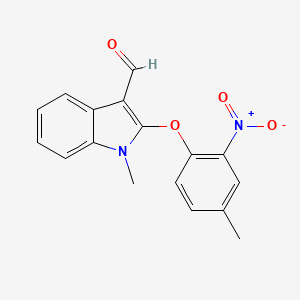

1-methyl-2-(4-methyl-2-nitrophenoxy)-1H-indole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-methyl-2-(4-methyl-2-nitrophenoxy)-1H-indole-3-carbaldehyde” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The indole group is substituted at the 1-position with a methyl group and at the 2-position with a 4-methyl-2-nitrophenoxy group. The 3-position of the indole is substituted with a carbaldehyde group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the indole ring, the introduction of the methyl and carbaldehyde groups, and the attachment of the 4-methyl-2-nitrophenoxy group. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole ring, the nitro group, and the carbaldehyde group would all contribute to the compound’s overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. The nitro group is often involved in reactions such as reduction, while the carbaldehyde group can undergo reactions such as nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. The presence of polar groups like the nitro group and the carbaldehyde group could increase its solubility in polar solvents .Scientific Research Applications

Versatility in Chemical Synthesis

Indole derivatives, such as 1-methyl-2-(4-methyl-2-nitrophenoxy)-1H-indole-3-carbaldehyde, play a crucial role in the synthesis of complex molecules. For example, 1-methoxy-6-nitroindole-3-carbaldehyde has been identified as a versatile electrophile in the preparation of 2,3,6-trisubstituted indole derivatives, demonstrating the potential of indole carbaldehydes in nucleophilic substitution reactions to create novel compounds with significant applications in medicinal chemistry and material science (Yamada et al., 2009).

Novel Compound Synthesis

Research on indole chemistry has led to the development of innovative methods for synthesizing a wide range of indole derivatives. This includes the transformation of 2-amino-4-nitrophenol into nitroquinolines, highlighting the potential for creating diverse chemical structures from indole-based precursors (Roberts et al., 1997). Similarly, the synthesis and reactions of 1-acetoxy-, 1-hydroxy-, and 1-methoxy-indoles show the broad applicability of indole derivatives in synthesizing compounds with varied functional groups, offering insights into the potential chemical transformations of this compound (Acheson et al., 1979).

Applications in Material Science and Biology

The synthesis of complex indole derivatives underscores the importance of indole chemistry in creating materials with unique properties. For instance, gold-catalyzed cycloisomerizations have been used to prepare 1H-indole-2-carbaldehydes, illustrating the potential of indole derivatives in material science for creating compounds with specific electronic or optical properties (Kothandaraman et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-methyl-2-(4-methyl-2-nitrophenoxy)indole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-11-7-8-16(15(9-11)19(21)22)23-17-13(10-20)12-5-3-4-6-14(12)18(17)2/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZAFSOKSSJALQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=C(C3=CC=CC=C3N2C)C=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[9-(4-Chlorophenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-(4-ethylphenyl)methanone](/img/structure/B2741092.png)

![1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2741094.png)

![1-[(pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole](/img/structure/B2741097.png)

![4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane](/img/structure/B2741102.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2741104.png)

![3-(4-(dimethylamino)phenyl)-2,5-di-o-tolyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2741105.png)